molecular formula C13H15ClN2OS B12114108 7-chloro-2-mercapto-3-pentylquinazolin-4(3H)-one CAS No. 757192-78-2

7-chloro-2-mercapto-3-pentylquinazolin-4(3H)-one

Cat. No.: B12114108
CAS No.: 757192-78-2
M. Wt: 282.79 g/mol
InChI Key: BUCJWRUYMPCNNO-UHFFFAOYSA-N
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Description

7-chloro-2-mercapto-3-pentylquinazolin-4(3H)-one is a quinazoline derivative with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-mercapto-3-pentylquinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzonitrile and 1-pentylamine.

    Cyclization: The starting materials undergo cyclization in the presence of a suitable catalyst, such as phosphorus oxychloride, to form the quinazoline ring.

    Chlorination: The quinazoline intermediate is then chlorinated using reagents like thionyl chloride to introduce the chlorine atom at the 7th position.

    Thiol Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-chloro-2-mercapto-3-pentylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium tert-butoxide.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may be explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Material Science: It may be used in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 7-chloro-2-mercapto-3-pentylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cell signaling pathways.

    Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-2-mercapto-3-methylquinazolin-4(3H)-one
  • 7-chloro-2-mercapto-3-ethylquinazolin-4(3H)-one
  • 7-chloro-2-mercapto-3-propylquinazolin-4(3H)-one

Uniqueness

7-chloro-2-mercapto-3-pentylquinazolin-4(3H)-one is unique due to its specific pentyl group, which may confer distinct biological and chemical properties compared to its methyl, ethyl, and propyl analogs.

Properties

CAS No.

757192-78-2

Molecular Formula

C13H15ClN2OS

Molecular Weight

282.79 g/mol

IUPAC Name

7-chloro-3-pentyl-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C13H15ClN2OS/c1-2-3-4-7-16-12(17)10-6-5-9(14)8-11(10)15-13(16)18/h5-6,8H,2-4,7H2,1H3,(H,15,18)

InChI Key

BUCJWRUYMPCNNO-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)Cl)NC1=S

Origin of Product

United States

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